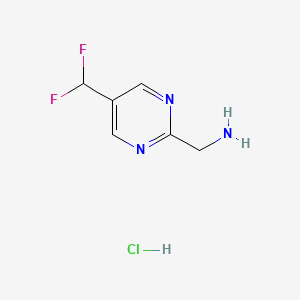

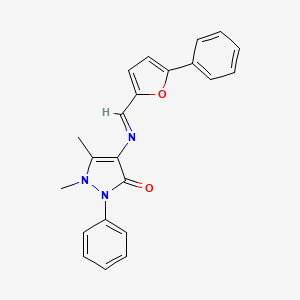

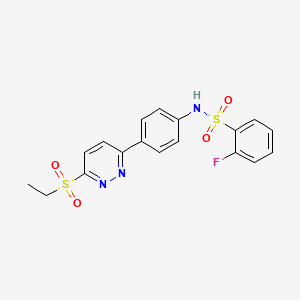

![molecular formula C21H17N5O2S B2742923 N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 335223-34-2](/img/structure/B2742923.png)

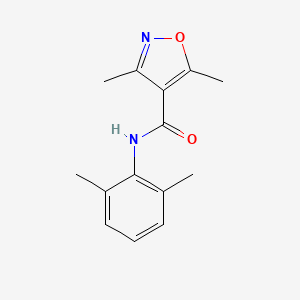

N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that belongs to a novel series of pyrazolo[3,4-d]pyrimidine-based compounds . These compounds are linked to a piperazine ring, bearing different aromatic moieties, through different linkages . They were designed and synthesized as FLT3 inhibitors .

Synthesis Analysis

The synthesis of these compounds involves both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods . The DFT of the reaction mechanism was also illustrated .Molecular Structure Analysis

Molecular docking and dynamics studies were performed to predict the binding mode of the newly synthesized compounds in the FLT3 binding domain . A molecular docking study was also carried out to explain the target compounds’ potent inhibitory activity within the EGFR binding site .Chemical Reactions Analysis

The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines . Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .Physical And Chemical Properties Analysis

Through a predictive kinetic study, several ADME descriptors were calculated . This provides insights into the absorption, distribution, metabolism, and excretion properties of the compounds.Aplicaciones Científicas De Investigación

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine derivatives, including the compound , have been studied for their potential as anticancer agents. These compounds have shown promising results in inhibiting cancer cell growth and inducing apoptosis in various in vitro and in vivo cancer models . For instance, similar compounds have been effective against lung adenocarcinoma in animal models, suggesting that our compound could also be explored for its efficacy in treating this type of cancer .

EGFR-TK Inhibition

These derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which plays a crucial role in the proliferation of cancer cells . The inhibition of EGFR-TK can lead to the suppression of tumor growth and is a promising approach for targeted cancer therapy .

P-glycoprotein Inhibition

The compound has shown potential in inhibiting P-glycoprotein, a protein that often contributes to the resistance of cancer cells to chemotherapy . By inhibiting this protein, the compound could enhance the effectiveness of chemotherapeutic agents, making it a valuable asset in overcoming drug resistance in cancer treatment .

Cell Cycle Arrest

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest, particularly at the S phase . This effect can prevent cancer cells from dividing and proliferating, thereby halting the progression of the disease .

Apoptosis Induction

These compounds have been associated with the induction of apoptosis, or programmed cell death, in cancer cells . This is a desirable outcome in cancer treatment, as it leads to the elimination of cancerous cells without affecting healthy cells .

Insecticidal Activities

Apart from their applications in cancer research, some derivatives have shown moderate to high insecticidal activities against pests like the diamondback moth . This suggests that our compound could be explored for its potential use in agricultural pest control .

mTOR and PI3 Kinase Inhibition

Similar compounds have been used as inhibitors of mTOR kinase and PI3 kinase . These kinases are involved in cell growth and metabolism, and their inhibition can have therapeutic applications in diseases characterized by abnormal cell growth, such as cancer .

Green Synthesis

The compound’s derivatives have been synthesized using green chemistry principles, which emphasize environmentally friendly and sustainable practices . This approach not only reduces the environmental impact but also can lead to more cost-effective production methods .

Mecanismo De Acción

Target of Action

The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

The compound interacts with its target, the RyR, potentially acting as an activator . This interaction is suggested by molecular docking studies, which predict the binding mode between the compound and the protein receptor .

Result of Action

The compound’s action on the RyR can lead to significant insecticidal activities. For instance, related compounds have shown moderate to high activities against the diamondback moth (Plutella xylostella), a common agricultural pest .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2S/c1-14(27)15-7-9-16(10-8-15)25-19(28)12-29-21-18-11-24-26(20(18)22-13-23-21)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDMZYMKSATNGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2742842.png)

![N-[3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]acetamide](/img/structure/B2742851.png)

![Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-](/img/structure/B2742856.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide](/img/structure/B2742857.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2742859.png)

![2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2742861.png)

![ethyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742862.png)